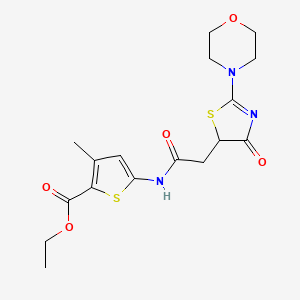
Ethyl 3-methyl-5-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-5-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H21N3O5S2 and its molecular weight is 411.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 3-methyl-5-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its antimicrobial properties, mechanisms of action, and other biological effects based on recent research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carboxylate group and a morpholino thiazole moiety. Its chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity of compounds structurally related to this compound. For instance, derivatives with similar thiazole and thiophene structures have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Pathogen Tested |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
| 4a | 0.30 | Escherichia coli |
| 10 | 0.40 | Pseudomonas aeruginosa |
Findings : The compound 7b exhibited the most potent activity, significantly inhibiting the growth of both Staphylococcus aureus and Staphylococcus epidermidis. Additionally, it showed synergistic effects when combined with known antibiotics like Ciprofloxacin and Ketoconazole, reducing their MIC values.
The mechanism of action for these compounds often involves the inhibition of critical bacterial enzymes. For example, studies indicate that these derivatives act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial DNA replication and folate synthesis.
Table 2: Enzyme Inhibition Activity
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 7b | 12.27 | DNA Gyrase |
| 7b | 0.52 | DHFR |
: The potent inhibition of these enzymes suggests that this compound could be developed as an effective antimicrobial agent.
Cytotoxicity and Hemolytic Activity
Cytotoxicity studies are crucial in evaluating the safety profile of new compounds. Ethyl derivatives have shown low cytotoxicity with IC50 values greater than 60 μM, indicating a favorable safety margin. Hemolytic activity tests revealed that these compounds have minimal hemolytic effects (% lysis ranging from 3.23% to 15.22%), suggesting they are relatively non-toxic to red blood cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving various derivatives of thiophene and thiazole highlighted the promising antimicrobial properties of compound 7b against multi-drug resistant strains, emphasizing its potential role in treating infections caused by resistant pathogens.
- Combination Therapy Research : Another study explored the use of ethyl derivatives in combination with traditional antibiotics, demonstrating enhanced efficacy and reduced resistance development in bacterial strains.
Propriétés
IUPAC Name |
ethyl 3-methyl-5-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-3-25-16(23)14-10(2)8-13(27-14)18-12(21)9-11-15(22)19-17(26-11)20-4-6-24-7-5-20/h8,11H,3-7,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLWIKGTXKWBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














